(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate
Description
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate is a complex organic compound that features a benzodioxole ring substituted with a bromine atom and a pyrazole ring attached to a benzoate ester
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-pyrazol-1-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-15-9-17-16(24-11-25-17)8-13(15)10-23-18(22)12-2-4-14(5-3-12)21-7-1-6-20-21/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLJZIOIKJHPSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)COC(=O)C3=CC=C(C=C3)N4C=CC=N4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate typically involves multi-step organic reactions One common route starts with the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position This is followed by the formation of the benzoate ester through esterification reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and esterification steps, as well as the development of efficient catalysts for the nucleophilic substitution reaction.
Chemical Reactions Analysis
Types of Reactions
(6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of new compounds with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, (6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Studies have explored its potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry
In industry, this compound is used in the development of new materials, including polymers and coatings. Its ability to undergo various chemical reactions makes it useful for creating materials with specific properties, such as increased durability or resistance to environmental degradation.
Mechanism of Action
The mechanism of action of (6-bromo-1,3-benzodioxol-5-yl)methyl 4-(1H-pyrazol-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. For example, it could inhibit an enzyme involved in cancer cell proliferation or block a receptor involved in inflammatory pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
